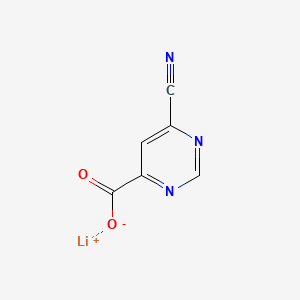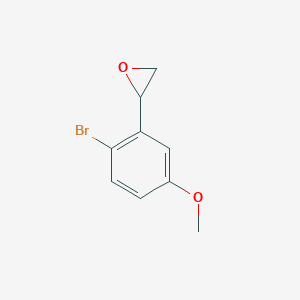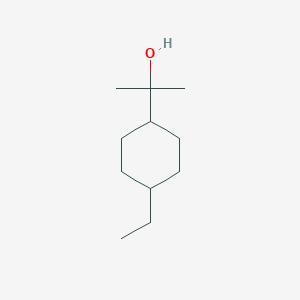
Lithium(1+)6-cyanopyrimidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+)6-cyanopyrimidine-4-carboxylate is a chemical compound with the molecular formula C6H2LiN3O2 It is a lithium salt of 6-cyanopyrimidine-4-carboxylic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)6-cyanopyrimidine-4-carboxylate typically involves the reaction of 6-cyanopyrimidine-4-carboxylic acid with a lithium-containing reagent. One common method is to dissolve 6-cyanopyrimidine-4-carboxylic acid in a suitable solvent, such as ethanol or water, and then add lithium hydroxide or lithium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or evaporation of the solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for the addition of reagents and monitoring of reaction progress can improve the efficiency and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
Lithium(1+)6-cyanopyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Lithium(1+)6-cyanopyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of Lithium(1+)6-cyanopyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or modulating signaling pathways within cells. For example, it could inhibit enzymes involved in the synthesis of nucleotides or interfere with cellular signaling pathways that regulate cell growth and differentiation.
相似化合物的比较
Similar Compounds
- Lithium(1+)2-cyanopyrimidine-4-carboxylate
- Lithium(1+)4-cyanopyrimidine-5-carboxylate
Uniqueness
Lithium(1+)6-cyanopyrimidine-4-carboxylate is unique due to its specific structure and the position of the cyano and carboxylate groups on the pyrimidine ring. This unique structure may confer specific chemical and biological properties that differentiate it from other similar compounds.
属性
分子式 |
C6H2LiN3O2 |
|---|---|
分子量 |
155.1 g/mol |
IUPAC 名称 |
lithium;6-cyanopyrimidine-4-carboxylate |
InChI |
InChI=1S/C6H3N3O2.Li/c7-2-4-1-5(6(10)11)9-3-8-4;/h1,3H,(H,10,11);/q;+1/p-1 |
InChI 键 |
LDTCEXQNPRTVBC-UHFFFAOYSA-M |
规范 SMILES |
[Li+].C1=C(N=CN=C1C(=O)[O-])C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-bromo-2,5-dimethyl-2H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13606080.png)



![1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine](/img/structure/B13606100.png)



